5-(furan-2-yl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-3-carboxamide
Description
5-(furan-2-yl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring three key structural motifs:
- Isoxazole ring: A five-membered aromatic ring containing one oxygen and one nitrogen atom, known for its role in medicinal chemistry due to metabolic stability and hydrogen-bonding capabilities .
- Furan-2-yl substituent: A fused oxygen-containing heterocycle that may influence electronic properties or participate in π-π interactions.
- Tetrahydroquinolin core: A partially hydrogenated quinoline derivative, often associated with bioactivity in pharmaceuticals. The 2-methoxyacetyl group at the nitrogen of the tetrahydroquinoline likely enhances solubility or modulates target binding.
Isoxazole carboxamides are frequently explored as enzyme inhibitors or receptor modulators, and the furan moiety is prevalent in pesticides (e.g., furilazole, a safener in herbicides) .
Properties
IUPAC Name |
5-(furan-2-yl)-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-26-12-19(24)23-8-2-4-13-6-7-14(10-16(13)23)21-20(25)15-11-18(28-22-15)17-5-3-9-27-17/h3,5-7,9-11H,2,4,8,12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHGBJVVYZGWOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Isoxazole Derivatives
- 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (furilazole) :
Tetrahydroquinoline Derivatives
- Cephalosporin antibiotics (e.g., compounds in ): Shared features: Bicyclic frameworks (tetrahydroquinoline vs. β-lactam-thiazolidine). Divergence: The target lacks the β-lactam ring critical for antibiotic activity. Functional implication: The tetrahydroquinoline core in the target may enable interactions with biological targets, akin to how cephalosporins bind penicillin-binding proteins .
Functional Analogs
Carboxamide-Containing Compounds
- HOE-061517 (3-(hydroxymethylphosphinyl)-propanoic acid): Shared features: Carboxamide-like polar groups. Divergence: Phosphinyl group vs. isoxazole-furan system. Functional implication: HOE-061517’s phosphinyl group enhances herbicidal activity, whereas the target’s carboxamide may improve target affinity .
Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated via molecular formula (C₂₂H₂₂N₃O₅).
Table 2: Electronic and Steric Properties
Q & A
Basic: What synthetic strategies are recommended to optimize yield and purity for this compound?
Answer:
Multi-step synthesis typically involves:
- Step 1: Formation of the tetrahydroquinoline core via cyclization reactions under acidic or basic conditions. For example, refluxing in THF with HCl (4M) for 30 minutes can yield intermediates with >75% purity .
- Step 2: Coupling the isoxazole-furan moiety using carbodiimide-mediated amidation, with reaction temperatures controlled between 0–25°C to minimize side reactions .
- Purification: High-Performance Liquid Chromatography (HPLC) with C18 columns and gradient elution (e.g., acetonitrile/water) is critical for isolating the final compound. Purity should be confirmed via LC-MS (ESI+) and H/C NMR .
Basic: Which analytical techniques are most reliable for confirming structural integrity?
Answer:
- NMR Spectroscopy: H NMR (400 MHz, DMSO-d6) resolves aromatic protons (δ 6.5–8.2 ppm) and methoxyacetyl groups (δ 3.2–3.5 ppm). C NMR confirms carbonyl carbons (170–175 ppm) and quaternary carbons in the tetrahydroquinoline ring .
- Mass Spectrometry: LC-MS (m/z calculated for CHNO: 376.14; observed: 377.1 [M+H]) ensures molecular weight validation .
- HPLC: Retention time consistency (e.g., 8.2 min on a C18 column) and ≥95% purity are mandatory for batch reproducibility .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
Answer:
- Modification Sites:
- Assays: Test analogs in in vitro kinase inhibition assays (e.g., EGFR or Aurora kinases) and compare IC values. Use molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets .
Advanced: What methodologies address contradictory data in reported biological activities?
Answer:
- Orthogonal Assays: If anti-cancer activity conflicts (e.g., MTT vs. clonogenic assays), validate using apoptosis markers (Annexin V/PI) and caspase-3 activation .
- Dose-Response Curves: Ensure linearity across 3–4 log units (e.g., 1 nM–10 µM) to confirm potency thresholds.
- Control Compounds: Include known inhibitors (e.g., imatinib for kinase assays) to benchmark activity .
Basic: How to assess the compound’s stability under physiological conditions?
Answer:
- pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC. The methoxyacetyl group may hydrolyze at pH < 3, requiring enteric coating for oral delivery .
- Light/Oxygen Sensitivity: Store lyophilized samples under argon at -80°C. Use amber vials to prevent furan ring photodegradation .
Advanced: What computational approaches predict metabolic pathways?
Answer:
- Metabolite Prediction: Use in silico tools (e.g., GLORYx) to identify likely Phase I oxidation sites (e.g., furan ring epoxidation) .
- CYP450 Inhibition: Screen against CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., Vivid® assays) to assess drug-drug interaction risks .
Basic: What are key considerations for designing in vivo pharmacokinetic studies?
Answer:
- Formulation: Use PEG-400/saline (30:70) for IV administration to enhance solubility. For oral studies, suspend in 0.5% methylcellulose .
- Sampling: Collect plasma at 0.5, 1, 2, 4, 8, 12, 24h post-dose. Quantify via LC-MS/MS (LLOQ: 1 ng/mL). Calculate AUC and t .
Advanced: How to resolve low bioavailability in preclinical models?
Answer:
- Prodrug Design: Esterify the carboxamide group (e.g., pivaloyloxymethyl ester) to enhance intestinal absorption .
- Nanoparticle Encapsulation: Use PLGA nanoparticles (150–200 nm) to improve circulation time. Characterize via DLS and TEM .
Basic: What safety profiling assays are essential before IND submission?
Answer:
- hERG Inhibition: Patch-clamp assays (IC > 10 µM acceptable) to rule out cardiotoxicity .
- Ames Test: Use Salmonella TA98/TA100 strains (±S9 metabolic activation) to assess mutagenicity .
Advanced: How to prioritize synthetic intermediates for scale-up?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
